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Introduction

ABR-238901 is an orally active and potent small-molecule inhibitor of the S100A8/A9 protein
complex.[1] It functions by blocking the interaction of S100A8/A9 with its key receptors, the
Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4).[1][2]
This interference with the S100A8/A9 signaling axis gives ABR-238901 significant
immunomodulatory properties. Preclinical research has predominantly focused on its
therapeutic potential in inflammatory conditions, particularly myocardial infarction and sepsis,
as well as in oncology. This document provides a comprehensive overview of the key
preclinical findings for ABR-238901.

Mechanism of Action

ABR-238901 directly binds to S100A9 and the S100A8/A9 heterodimer, thereby preventing
their engagement with RAGE and TLR4.[3][4] The S100A8/A9 complex, also known as
calprotectin, is an alarmin released by activated myeloid cells, such as neutrophils.[4][5] Its
interaction with RAGE and TLR4 on various cell types triggers pro-inflammatory cascades,
including the activation of NF-kB and mitogen-activated protein kinase (MAPK) pathways.[4][6]
By inhibiting this initial step, ABR-238901 effectively dampens the downstream inflammatory
response, reducing cytokine and chemokine production, and leukocyte recruitment.[5][6]
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Figure 1: Mechanism of action of ABR-238901.

In Vitro Efficacy
Endothelial Cell Apoptosis

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECS) demonstrated that
ABR-238901 can protect against S100A8/A9-induced apoptosis.[7]
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Concentration

Cell Line Treatment Outcome Reference
of ABR-238901
Protected
Recombinant against
human endothelial cell
HUVEC S100A8/A9 (5 100 uMm apoptosis, as [7]
pHg/ml and 10 measured by
pg/ml) for 24h caspase-3/7
activity.[7]
Recombinant Prevented
HUVEC human 100 pM endothelial cell [8]
S100A8/A9 apoptosis.[8]

In Vivo Efficacy

ABR-238901 has been evaluated in several preclinical models, primarily focusing on

myocardial infarction and sepsis.

Myocardial Infarction (MIl) Models

Short-term administration of ABR-238901 immediately following myocardial infarction has been

shown to be cardioprotective. However, long-term treatment may be detrimental.
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Animal Model

Dosing Regimen

Key Findings Reference

C57BL/6NRJ mice
with permanent
coronary artery

ligation

30 mg/kg; IP for the
first 3 days, then
continuously p.o. for
21 days

Led to gradual
deterioration of
cardiac function and
[1][9]
accelerated left
ventricular

remodeling.[1]

C57BL/6 mice with
permanent coronary

artery ligation

30 mg/kg; IP daily for
the first 3 days post-
Ml

Restricted

inflammatory damage

and promoted a

reparatory

environment.[1]

Reduced the number [1][4]
of neutrophils and

S100A9 presence in

the myocardium and

reduced infarction

size.[4]

C57BL/6 mice with

ischemia/reperfusion

3-day treatment

Improved left

ventricular ejection

fraction (48% vs.

35%) and cardiac [10]
output (15.7 vs. 11.1

mL/min) by Day 21
post-MI.[10]

Sepsis and Endotoxemia Models

ABR-238901 has demonstrated potent anti-inflammatory effects in models of sepsis and

endotoxemia.
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Animal Model

Dosing Regimen

Key Findings Reference

Male C57BL/6 mice
with cecal ligation and
puncture (CLP)

10 mg/kg;

pretreatment

Decreased CLP-
induced neutrophil
infiltration and edema
formation in the lung.
[11] Reduced lung
injury score by 63%
and edema by over
99%.[11] Reduced
pulmonary neutrophils
by 68%.[11]
Decreased CXCL1
and CXCL2 in the
lungs by >50% and

11]

38%, respectively.[11]
Decreased IL-6 in the
lungs by 63%.[11]

Female C57BI/6NrJ
mice with LPS-

induced endotoxemia

Two 30 mg/kg doses;
IP with a 6h interval,
starting directly after
LPS or at a later time-

point

Efficiently prevented
and reversed acute

. [31[12]
left-ventricular

dysfunction.[3][12]

Oncology Models

The combination of ABR-238901 with other anti-cancer agents has shown promise in

preclinical cancer models.
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Animal Model Dosing Regimen

Key Findings Reference

30 mg/kg/day; gavage
for 3 weeks, in
) combination with
Multiple Myeloma )
Bortezomib (0.6
mg/kg; sc; 2

times/week)

Reduced tumor load
compared to either

agent alone.[1]

Caused less

angiogenesis and less  [1]
IL-6 and IL-10 in
myeloid-derived

suppressor cells
(MDSCs).[1]

Experimental Protocols

In Vitro Endothelial Cell Apoptosis Assay

e Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECS) were cultured under

standard conditions.

o Treatment: Cells were stimulated for 24 hours with recombinant human S100A8/A9 (5 pg/mi
or 10 pg/ml) with or without 100 uM ABR-238901.[7]

o Apoptosis Measurement: Induction of apoptosis was assessed by measuring caspase-3/7

enzymatic activity in cell homogenates using a chemiluminescent assay.[7]

o Data Analysis: Results were expressed as fold change compared to vehicle-treated control

cells.[7]
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In Vitro Apoptosis Assay Workflow
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Figure 2: In Vitro Apoptosis Assay Workflow.

In Vivo Myocardial Infarction Model

e Animal Model: C57BL/6 mice.[1][4]

e Ml Induction: Myocardial infarction was induced by permanent ligation of the left coronary
artery.[1][9]

e Treatment Groups:

o Sham-operated group.
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o MI group receiving phosphate-buffered saline (PBS) treatment.

o MI group treated with 30 mg/kg ABR-238901.[4]

e Dosing Regimen (Short-term): ABR-238901 (30 mg/kg) or PBS was administered via
intraperitoneal (i.p.) injection immediately after Ml induction, and repeated at 24 and 48

hours.[4]

o Endpoints: Hearts were collected at various time points (e.g., 1, 3, and 7 days post-Ml) for
histological analysis (infarct size, neutrophil infiltration) and proteomic studies.[4][13][14]
Cardiac function was assessed by echocardiography.[9][10]

In Vivo Myocardial Infarction Study Workflow
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:
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:
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Figure 3: In Vivo Myocardial Infarction Study Workflow.
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In Vivo Sepsis Model

e Animal Model: Male C57BL/6 mice.[11]
e Sepsis Induction: Abdominal sepsis was induced by cecal ligation and puncture (CLP).[11]
o Treatment: Mice were pretreated with the S100A9 inhibitor ABR-238901 (10 mg/kg).[11]

o Sample Collection: Bronchoalveolar lavage fluid (BALF), lung tissue, and blood were
harvested for analysis at 6 or 24 hours after CLP induction.[11]

o Endpoints: Analysis included neutrophil infiltration, edema, CXC chemokine production,
myeloperoxidase (MPO) activity, and plasma levels of S100A9.[11]

Conclusion

The preclinical data for ABR-238901 strongly support its role as a potent inhibitor of the
S100A8/A9 inflammatory axis. In models of acute inflammation such as myocardial infarction
and sepsis, short-term treatment with ABR-238901 has been shown to reduce inflammatory
cell infiltration, decrease tissue damage, and preserve organ function. Its mechanism of action,
centered on the blockade of S1I00A8/A9 interaction with RAGE and TLR4, presents a targeted
approach to mitigating the detrimental effects of excessive inflammation. Further investigation
is warranted to fully elucidate its therapeutic potential and to define optimal treatment regimens
for various clinical indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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